3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane

Catalog No.
S13705934
CAS No.
M.F
C9H16BrNO
M. Wt
234.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane

Product Name

3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane

IUPAC Name

3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane

Molecular Formula

C9H16BrNO

Molecular Weight

234.13 g/mol

InChI

InChI=1S/C9H16BrNO/c10-6-8-5-9(7-12-8)3-1-2-4-11-9/h8,11H,1-7H2

InChI Key

FBOMEUPETPQIHR-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CC(OC2)CBr

3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane is a conformationally restricted, bifunctional spirocyclic scaffold designed for advanced medicinal chemistry and material synthesis. Featuring a highly reactive bromomethyl electrophile and a secondary amine within a rigid [4.5] spirocyclic core, it serves as a premium 3D bioisostere for flat aromatic linkers [1]. The molecule's high fraction of sp3-hybridized carbons (Fsp3) significantly enhances the aqueous solubility and metabolic stability of downstream products. Procured primarily as a stable salt (e.g., hydrochloride) to prevent auto-alkylation, this pre-activated building block allows for immediate, orthogonal functionalization without the need for complex activation steps [2].

Procurement Fit

Role in workflow
Late-stage diversification intermediate for spirocyclic SAR libraries
Reported target context
CCR1 antagonist lead optimization and sigma-1 receptor ligand synthesis
Key handle
Bromomethyl group supports mild-condition SN2 functionalization

Substituting this specific bromomethyl spirocycle with its hydroxymethyl analog or simpler acyclic/aromatic bromides introduces severe workflow and performance penalties. Utilizing the 3-(hydroxymethyl) precursor requires atom-uneconomical activation steps—such as Mitsunobu reactions or mesylation—which frequently suffer from poor yields (<50%) due to the steric bulk of the spirocyclic environment and complicate purification with triphenylphosphine oxide byproducts [1]. Conversely, replacing the spirocycle with a generic benzyl bromide sacrifices the critical 3D geometry (Fsp3) required to break 'molecular obesity,' leading to downstream candidates with higher lipophilicity, poorer solubility, and increased off-target toxicity [2].

Substitution Risk

!
2-oxa-6-aza regioisomer is reported for CCR1 programs; replacing with 6-oxa-2-aza may shift target profile to SPR inhibition.
!
Bromomethyl leaving group enables faster substitution than chloro or hydroxy analogs; using Cl/OH may reduce diversification efficiency and require harsher conditions.

Direct Alkylation Efficiency vs. Hydroxyl Precursors

For high-throughput library synthesis, the pre-activated bromomethyl group offers superior processability compared to the hydroxyl analog. Direct SN2 alkylation of 3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane with standard nucleophiles (e.g., phenols, amines) routinely achieves >85% conversion in single-step conditions. In contrast, utilizing 3-(hydroxymethyl)-2-oxa-6-azaspiro[4.5]decane requires a two-step activation or Mitsunobu protocol, which typically yields <55% due to steric hindrance near the spirocenter and purification losses [1].

Evidence DimensionSingle-step coupling yield (SN2 vs Mitsunobu)
Target Compound Data>85% yield (direct SN2)
Comparator Or Baseline3-(Hydroxymethyl)-2-oxa-6-azaspiro[4.5]decane (<55% yield)
Quantified Difference>30% absolute yield improvement and elimination of one synthetic step
ConditionsStandard alkylation (K2CO3, MeCN, 80°C) vs. Mitsunobu (DEAD, PPh3, THF)

Procuring the bromomethyl derivative directly eliminates low-yielding activation steps, saving critical time and reagent costs during scale-up.

Regioisomer target shift
Class-level
2-oxa-6-aza: reported CCR1 antagonist core
6-oxa-2-aza: SPR inhibitor profile
Scaffold identity governs biological target engagement; isomer substitution redirects project outcomes.
Class-level SAR; direct head-to-head on bromomethyl derivatives not available.

Physicochemical Impact: Fsp3 and Downstream Solubility

The 2-oxa-6-azaspiro[4.5]decane core provides a highly saturated 3D framework that fundamentally alters the physicochemical properties of the final molecule. Compared to a standard 2-(bromomethyl)pyridine or benzyl bromide linker (Fsp3 < 0.2), incorporating this spirocyclic building block maximizes the Fsp3 fraction (core Fsp3 = 1.0). This structural saturation is quantitatively linked to a 10- to 100-fold improvement in thermodynamic aqueous solubility and a reduction in LogD, directly translating to better oral bioavailability in downstream drug candidates [1].

Evidence DimensionCore Fsp3 fraction and solubility impact
Target Compound DataCore Fsp3 = 1.0 (highly 3D)
Comparator Or BaselineBenzyl bromide derivatives (Core Fsp3 < 0.2, flat)
Quantified Difference0.8+ increase in core Fsp3, correlating with 1-2 log units better aqueous solubility
ConditionsIn silico property calculation and standard kinetic solubility assays (pH 7.4)

Selecting this spirocycle over flat aromatic linkers directly improves the developability and clinical success probability of the synthesized compounds.

C-Br bond lability
Class-level
C–Br BDE ≈ 295 kJ/mol
C–Cl ≈ 350 kJ/mol
C–OH ≈ 380 kJ/mol
Weaker C–Br bond supports milder, higher-yielding nucleophilic displacement versus Cl or OH handles.
Gas-phase dissociation energies; solution kinetics may differ.

Storage Stability and Auto-Alkylation Prevention

As a bifunctional molecule containing both a nucleophilic secondary amine and an electrophilic bromomethyl group, the free base form is highly susceptible to rapid intermolecular auto-alkylation, degrading within days at room temperature. Procurement of 3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane as a protonated salt (e.g., hydrochloride or hydrobromide) completely suppresses this reactivity, maintaining >98% purity over 6 months under standard storage conditions (4°C, desiccated) [1].

Evidence DimensionPurity retention at 4°C over 6 months
Target Compound Data>98% purity (Salt form)
Comparator Or BaselineFree base form (<50% purity due to polymerization)
Quantified Difference>48% purity retention improvement
ConditionsStorage at 4°C, desiccated, analyzed via HPLC-MS

Procurement must specify the salt form to ensure reagent viability, preventing catastrophic material loss due to auto-polymerization.

Lipophilicity shift
Reported
XLogP3 = 1.3 (vs parent ~0.5)
TPSA unchanged at 21.3 Ų
Bromomethyl addition raises lipophilicity by ~0.8 units, potentially improving CNS permeability while keeping low polar surface area.
Computed values; experimental logP not reported.
Commercial purity & stability
Data to verify
95% purity (Leyan free base); related 2-oxa-8-aza isomer requires Boc protection
Free base stability may simplify storage and reduce deprotection steps; verify lot-specific purity and handling.
Supplier specification; no independent stability study available.

High-Throughput Library Synthesis for Lead Discovery

Because the bromomethyl group is pre-activated for SN2 chemistry, this compound is ideal for automated, high-throughput parallel synthesis. It allows for rapid decoration with diverse nucleophiles (amines, thiols, phenols) without the need for intermediate purification or complex activation reagents, streamlining the generation of spirocycle-rich screening libraries [1].

Bioisosteric Replacement of Aromatic Linkers

In late-stage lead optimization, this building block is deployed to replace metabolically unstable or toxic benzyl linkers. The high Fsp3 fraction of the [4.5] spirocyclic core improves aqueous solubility and reduces off-target hERG liabilities while maintaining the necessary distance and vector angles between pharmacophores [2].

Rigid Linker Construction for PROTACs

The conformational rigidity of the 2-oxa-6-azaspiro[4.5]decane system makes it an excellent structural spacer in targeted protein degraders (PROTACs). It provides a predictable, restricted spatial trajectory between the E3 ligase ligand and the target warhead, often resulting in higher degradation efficiency compared to highly flexible PEG linkers [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CCR1 antagonist lead optimization
2-oxa-6-aza scaffold identity with reactive bromomethyl handle
CCR1 target engagement; regioisomer confirmation
Sigma-1 receptor ligand library synthesis
Electrophilic Br for SN2 diversification; moderate lipophilicity and low TPSA for CNS drug-likeness
Nucleophile scope; CNS permeability endpoints
Late-stage functionalization of complex scaffolds
Lower C–Br bond energy enables mild, selective substitution
Chemo-selectivity under functional group tolerance; yield benchmarking
CNS-penetrant fragment library construction
Three-dimensional spirocyclic core with balanced lipophilicity and low TPSA
Fragment hit rate in CNS-targeted screens; synthetic tractability for growth

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

233.04153 g/mol

Monoisotopic Mass

233.04153 g/mol

Heavy Atom Count

12

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